molecular formula C22H24N2O5 B2399537 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone CAS No. 1219902-76-7

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2,5-dimethylfuran-3-yl)methanone

Cat. No.: B2399537
CAS No.: 1219902-76-7
M. Wt: 396.443
InChI Key: NXDFPMFWZKWZCQ-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, cyclopropane carbonyl, piperazine, and a dimethylfuran. Benzodioxole is a type of aromatic organic compound that is based on a benzene ring fused to a 1,3-dioxole ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Dimethylfuran is a heterocyclic compound with a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (benzodioxole and furan) could contribute to the compound’s stability. The cyclopropane ring could introduce some ring strain .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine could participate in reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its molecular structure. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces .

Scientific Research Applications

Synthesis and Characterization

  • Research on macrocyclic and macroacyclic compartmental Schiff bases has revealed insights into the synthesis, characterization, and interaction with metal ions of complex organic compounds, potentially including structures similar to the queried compound (Aguiari et al., 1992).

Antimicrobial and Antitubercular Studies

  • Novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized and tested for their antibacterial efficacies and biofilm inhibition activities. This research demonstrates the potential of structurally complex compounds in combating bacterial strains and inhibiting biofilm formation (Mekky & Sanad, 2020).

Anticancer and Antituberculosis Activities

Enzymatic Metabolism in Drug Development

  • Investigation into the oxidative metabolism of a novel antidepressant featuring a piperazine moiety (similar to the queried compound) underscores the role of various cytochrome P450 enzymes in drug metabolism. This research contributes to our understanding of how structurally complex drugs are processed within the body, aiding in the development of therapeutics with optimized pharmacokinetic profiles (Hvenegaard et al., 2012).

Mechanism of Action

Without specific information about the use or biological activity of the compound, it’s difficult to comment on its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its interactions with biological targets in the body .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on the compound could involve studying its synthesis, reactivity, and potential applications. If it shows promising biological activity, it could be developed into a drug .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c1-13-9-16(14(2)29-13)21(25)23-5-7-24(8-6-23)22(26)18-11-17(18)15-3-4-19-20(10-15)28-12-27-19/h3-4,9-10,17-18H,5-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDFPMFWZKWZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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